molecular formula C17H11NO B1415016 2-(2-Naphthyloxy)benzonitrile CAS No. 1041593-26-3

2-(2-Naphthyloxy)benzonitrile

Cat. No.: B1415016
CAS No.: 1041593-26-3
M. Wt: 245.27 g/mol
InChI Key: QGWGXDZTSVIHTI-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)benzonitrile is an organic compound with the molecular formula C₁₄H₉NO₂ It is characterized by a naphthyl group attached to a benzonitrile moiety via an ether linkage

Synthetic Routes and Reaction Conditions:

  • Naphthol Esterification: The compound can be synthesized by reacting 2-naphthol with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Ullmann Condensation: Another method involves the Ullmann condensation reaction, where 2-naphthol is reacted with benzonitrile in the presence of a copper catalyst under high temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones or benzoic acid derivatives.

  • Reduction: Reduction of the nitrile group can yield the corresponding amine.

  • Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, leading to various substituted naphthyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Typical electrophiles include bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed:

  • Naphthoquinones: Resulting from oxidation reactions.

  • Amines: Resulting from reduction of the nitrile group.

  • Substituted Naphthyl Derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

2-(2-Naphthyloxy)benzonitrile has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Naphthyloxy)benzonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • 2-(2-Hydroxyethoxy)naphthalene: Similar structure but with a hydroxyl group instead of a nitrile group.

  • 2-Naphthoxyacetic acid: A related compound used as a plant hormone.

Uniqueness: 2-(2-Naphthyloxy)benzonitrile is unique due to its nitrile group, which imparts different chemical reactivity compared to its hydroxyl or carboxyl counterparts

Properties

IUPAC Name

2-naphthalen-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGXDZTSVIHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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